Tridiphane

説明

Historical Context of Tridiphane Discovery and Early Academic Investigations

The emergence of this compound in the scientific literature dates back to investigations into compounds that could enhance the efficacy of existing herbicides. Early research focused on its ability to act as a synergist, particularly for the atrazine (B1667683) group of herbicides, in controlling problematic grass weeds in corn. cambridge.org Seminal studies in the 1980s elucidated that this compound's synergistic action stemmed from its ability to inhibit glutathione (B108866) S-transferases (GSTs), a key family of enzymes responsible for detoxifying herbicides within plants. capes.gov.brcapes.gov.brcambridge.org

These initial investigations were pivotal, as they not only introduced a new tool for weed management but also deepened the understanding of non-target site resistance in weeds. Researchers meticulously documented how this compound could counteract the metabolic breakdown of herbicides like atrazine, EPTC, and alachlor (B1666766) in certain weed species, thereby increasing their herbicidal effect. cambridge.org The early work laid the groundwork for future research into the intricate biochemical interactions between herbicides, synergists, and plant metabolic pathways.

Role and Significance of this compound in Contemporary Weed Management Strategies

In modern agriculture, the escalating issue of herbicide resistance poses a significant threat to crop yields. This compound's primary role is to combat this challenge by inhibiting the metabolic processes that weeds use to neutralize herbicides. Specifically, it targets and inhibits glutathione S-transferase (GST) enzymes. cambridge.orgbioone.org These enzymes are crucial for the detoxification of a range of herbicides through a process called glutathione conjugation. cambridge.org

By inhibiting GSTs, this compound effectively prevents or slows down the breakdown of the primary herbicide, leading to a higher concentration of the active ingredient reaching its target site within the weed. capes.gov.brcambridge.org This synergistic effect is particularly valuable in managing grass weeds that have developed resistance to herbicides detoxified by GSTs. cambridge.org For instance, research has demonstrated this compound's ability to enhance the activity of herbicides against challenging weeds like giant foxtail (Setaria faberi) and blackgrass (Alopecurus myosuroides). capes.gov.brcambridge.orgbioone.org

The significance of this compound extends beyond simply boosting herbicide performance. It serves as a critical tool in integrated weed management (IWM) programs. By resensitizing resistant weed populations to older, established herbicides, it can help to prolong their utility and reduce the reliance on a limited number of herbicidal modes of action. This approach is fundamental to sustainable weed management and delaying the evolution of further resistance. cambridge.org

Conceptual Frameworks Underpinning this compound Research

The scientific investigation of this compound is rooted in several key conceptual frameworks of agrochemical and biochemical science.

A central tenet is the theory of enzyme inhibition . This compound functions as a competitive inhibitor of GSTs. cambridge.org This means it binds to the active site of the enzyme, preventing the actual herbicide substrate from binding and being metabolized. Much of the research has focused on quantifying this inhibition, often expressed through the I50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. capes.gov.brcambridge.orgnih.gov

Another critical framework is the understanding of herbicide metabolism and detoxification pathways in plants. researchgate.net Research on this compound has significantly contributed to our knowledge of the role of GSTs in conferring herbicide tolerance and resistance. capes.gov.brcambridge.orgbioone.org By studying how this compound disrupts these pathways, scientists have gained a clearer picture of the genetic and biochemical basis of non-target site resistance. cambridge.orghracglobal.com

Furthermore, the concept of synergism is fundamental to this compound's application. The interaction between this compound and a primary herbicide, where the combined effect is greater than the sum of their individual effects, is a classic example of synergistic action in agrochemistry. cambridge.org This principle guides the formulation and application strategies for herbicide mixtures containing this compound.

Finally, the study of this compound's effects on plant physiology, including its impact on thiol content and its potential reversal by compounds like L-2-oxothiazolidine-4-carboxylic acid (OTC), falls within the broader framework of plant stress response and metabolic regulation . cambridge.org These investigations explore the intricate network of biochemical reactions that plants use to cope with chemical stressors.

Interactive Data Table: Inhibition of Glutathione S-Transferase (GST) by this compound

| Organism | Substrate | I50 Value (µM) |

| Corn (Zea mays) | Atrazine and reduced glutathione | ~5 |

| Giant Foxtail (Setaria faberi) | Atrazine and reduced glutathione | Slightly lower than 5 |

Data sourced from Weed Science. cambridge.org

Structure

2D Structure

3D Structure

特性

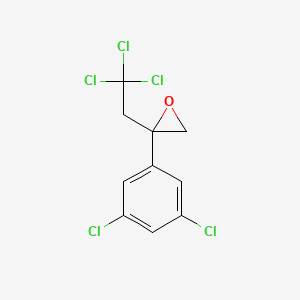

IUPAC Name |

2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl5O/c11-7-1-6(2-8(12)3-7)9(5-16-9)4-10(13,14)15/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZHOAONZVJLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024365 | |

| Record name | Tridiphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58138-08-2 | |

| Record name | Tridiphane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58138-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridiphane [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridiphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIDIPHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5677LQE6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Tridiphane Activity in Biological Systems Non Human

Elucidation of Tridiphane's Biochemical Targets and Molecular Interactions

The primary biochemical target identified for this compound is the enzyme family of Glutathione (B108866) S-Transferases (GSTs). epa.govcapes.gov.brcambridge.orgcambridge.orgnih.gov However, research also explores potential non-GST mediated effects, particularly in plants.

Inhibition of Glutathione S-Transferase (GST) Activity by this compound and its Conjugates

Glutathione S-transferases (GSTs) are a ubiquitous family of enzymes playing a crucial role in the detoxification of a wide range of endogenous and exogenous compounds, including herbicides and insecticides, by catalyzing their conjugation with glutathione (GSH). nih.govresearchgate.netmedcraveonline.comgoogle.com this compound is known to act as a potent inhibitor of GST activity. epa.govcapes.gov.brcambridge.orgcambridge.orgnih.gov

Studies have shown that GSTs from various organisms, including corn, giant foxtail, onion, pea, house fly, and equine liver, can catalyze the conjugation of this compound with glutathione. capes.gov.br Both this compound and its glutathione conjugate have been demonstrated to inhibit the GSH conjugation of other substrates, such as atrazine (B1667683), in vitro in plants like corn and giant foxtail. capes.gov.br In house flies, this compound and its GSH conjugate appeared to inhibit the GSH conjugation of diazinon (B1670403), contributing to the synergism of diazinon toxicity. epa.gov The enzymatic rate of this compound-GSH conjugation was significantly faster than that of diazinon-GSH conjugation in house flies. epa.gov While this compound itself was a rather weak inhibitor of cytosolic GST activity in mouse liver when measured with certain substrates, its glutathione conjugate caused marked inhibition of GST activity. nih.gov

The inhibitory effect of this compound on GSTs is a key mechanism by which it enhances the efficacy of certain herbicides and insecticides. By inhibiting GSTs, this compound can impede the detoxification of these xenobiotics, leading to increased accumulation of the toxic compounds in the target organism. cambridge.orgnih.gov

Exploration of Non-GST Mediated Mechanisms of Action in Plants

While GST inhibition is a well-established mechanism, research has also explored the possibility of non-GST mediated mechanisms of action for this compound in plants. Some studies suggest that this compound might also act as an inhibitor of cytochrome P450 pathways, another major group of enzymes involved in xenobiotic metabolism in plants. bioone.orgresearchgate.net However, the relative contribution and significance of non-GST mediated mechanisms compared to GST inhibition can vary depending on the plant species and the specific xenobiotic involved. For instance, in some cases of herbicide tolerance in plants, while GSTs play a critical role, other mechanisms like altered translocation or reduced absorption can also contribute to resistance. researchgate.net

Molecular Modeling and Computational Studies of this compound-Enzyme Binding

Molecular modeling and computational studies are valuable tools for understanding the binding interactions between small molecules like this compound and target enzymes such as GSTs. These studies can provide insights into the active site of the enzyme, the specific residues involved in binding, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the affinity and inhibitory potential of this compound and its conjugates. preprints.orgmdpi.comnih.gov Such studies can help to elucidate the structural basis for the observed inhibition of GST activity by this compound and its glutathione conjugate. While specific details of molecular modeling studies directly involving this compound and GSTs were not extensively detailed in the provided snippets, the general application of these techniques in understanding enzyme-inhibitor interactions is well-established. preprints.orgmdpi.comnih.gov

This compound's Influence on Plant and Insect Cellular Processes

This compound's interaction with detoxification enzymes has significant consequences for cellular processes in target organisms, particularly concerning their ability to handle xenobiotics and respond to stress.

Impact on Xenobiotic Detoxification Pathways in Target Organisms

This compound's primary impact on cellular processes in non-human organisms is through its interference with xenobiotic detoxification pathways. herts.ac.ukguidetopharmacology.orgnih.gov By inhibiting GSTs, this compound reduces the capacity of plants and insects to conjugate xenobiotics with glutathione, a crucial step in their detoxification and subsequent excretion or compartmentalization. medcraveonline.comgoogle.commdpi.com This inhibition can lead to an accumulation of the parent xenobiotic compound or its toxic metabolites, thereby increasing its efficacy or toxicity. epa.govcambridge.orgnih.gov

In insects, detoxification enzymes, including GSTs and cytochrome P450s, play vital roles in metabolizing plant defense substances and synthetic insecticides. anr.frmdpi.com this compound's inhibition of GSTs can disrupt this crucial defense mechanism, making insects more susceptible to the toxic effects of these compounds. epa.gov

In plants, xenobiotic metabolism typically involves three phases: modification (Phase I), conjugation (Phase II), and compartmentalization (Phase III). mdpi.com GSTs are key enzymes in Phase II, catalyzing the conjugation of xenobiotics or their Phase I metabolites with glutathione. mdpi.com this compound's inhibition of GSTs directly impacts this phase, hindering the formation of water-soluble conjugates that can be easily transported and stored away from sensitive cellular targets. google.commdpi.com This disruption of detoxification pathways is a major factor contributing to this compound's synergistic effects with certain herbicides. cambridge.orgnih.gov

Effects on Plant Metabolism and Stress Responses

Beyond its direct impact on xenobiotic detoxification, this compound's influence on GST activity can indirectly affect broader aspects of plant metabolism and stress responses. GSTs are involved in various cellular processes beyond detoxification, including the metabolism of endogenous compounds and signaling pathways related to stress responses. cambridge.orgresearchgate.net

Studies on this compound's Interaction with Other Enzyme Systems (e.g., Cytochrome P450 Monooxygenases)

This compound, a compound recognized for its herbicidal properties and its role as a synergist, has been the subject of investigations into its interactions with various enzyme systems in non-human biological contexts. These studies have primarily focused on enzymes involved in xenobiotic metabolism, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s).

Research has demonstrated that this compound can act as an inhibitor of certain enzyme activities. For instance, studies have shown that this compound can selectively inhibit cytochrome P450 isozymes. publish.csiro.aucambridge.orgresearchgate.net This inhibition is considered a mechanism by which this compound can enhance the efficacy of certain herbicides that are typically metabolized by these enzymes. researchgate.netcaws.org.nz The interaction with CYP450s has been explored in various plant species. publish.csiro.auresearchgate.netdocumentsdelivered.com

Beyond cytochrome P450s, this compound also interacts with glutathione S-transferases. This compound itself can be a substrate for GSTs, undergoing conjugation with glutathione (GSH). nih.govresearchgate.netresearchgate.netresearchgate.net The resulting glutathione conjugate of this compound has been identified as a potent inhibitor of GST activity. researchgate.netresearchgate.netpnas.orgcapes.gov.br This product-based inhibition of GSTs is another key mechanism contributing to this compound's synergistic effects, particularly with herbicides that are detoxified through glutathione conjugation. caws.org.nzpnas.org Studies have investigated this interaction in various organisms, including plants like corn and giant foxtail, as well as in mouse liver. nih.govresearchgate.netresearchgate.netresearchgate.net

Detailed research findings highlight the complexity of these interactions. For example, in studies with mouse liver, this compound was found to be a relatively weak inhibitor of microsomal epoxide hydrolase (EH) and cytosolic GST activities when measured with specific substrates like cis-stilbene (B147466) oxide and trans-stilbene (B89595) oxide. nih.gov However, the glutathione conjugate of this compound significantly inhibited GST activity. nih.gov Furthermore, administration of this compound to mice led to elevated cytosolic EH activity, an effect previously associated with peroxisome proliferation. nih.gov

In plants, the inhibition of GSTs by this compound or its conjugate can lead to decreased metabolism of certain herbicides, thereby increasing their concentration and efficacy. caws.org.nzillinois.edu This mechanism is particularly relevant in overcoming herbicide resistance in weeds where enhanced GST activity is a factor. pnas.orgbioone.org

The following table summarizes some key findings regarding this compound's interaction with enzyme systems:

| Enzyme System | Organism/Source | Observed Interaction | Notes | Source |

| Cytochrome P450 Monooxygenases | Various plants | Selective inhibition of isozymes | Contributes to herbicide synergism. | publish.csiro.aucambridge.orgresearchgate.net |

| Glutathione S-Transferases (GSTs) | Mouse liver cytosol | Weak inhibition by this compound; Potent inhibition by GSH conjugate | Studied with cis-stilbene oxide and trans-stilbene oxide as substrates. | nih.gov |

| Glutathione S-Transferases (GSTs) | Corn, Giant Foxtail | This compound is a substrate; GSH conjugate inhibits GST activity | Inhibition of atrazine conjugation observed. | researchgate.netresearchgate.netresearchgate.netillinois.edu |

| Epoxide Hydrolase (EH) - Microsomal | Mouse liver microsomes | Substrate for hydration; Weak inhibition | Catalyzes formation of this compound diol. | nih.gov |

| Epoxide Hydrolase (EH) - Cytosolic | Mouse liver cytosol | Elevated activity after this compound administration | Associated with peroxisome proliferation. | nih.gov |

These studies underscore the multifaceted nature of this compound's interactions with enzyme systems, highlighting its capacity to influence metabolic pathways in non-human organisms through both direct inhibition and the activity of its metabolites.

Synthetic Methodologies and Analog Development Research for Tridiphane

Advanced Synthetic Routes and Strategies for Tridiphane and its Precursors

This compound, chemically identified as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is the result of extensive research into α-trichloroethylstyrenes and their corresponding epoxides. dokumen.pub The primary synthetic route to this compound involves the epoxidation of its direct precursor, α-(2,2,2-trichloroethyl)-3,5-dichlorostyrene. dokumen.pub This precursor itself showed minimal pre-emergent herbicidal activity, but its conversion to the epoxide form, this compound, led to a significant increase in desired activity. dokumen.pub

The development of this compound was pioneered by The Dow Chemical Company as part of a broader investigation into this unique class of α-trichloroethylstyrene oxides. dokumen.pubacs.org The synthetic strategies focused on creating the specific oxirane structure which proved to be the active form of the molecule. dokumen.pub

Rational Design and Synthesis of this compound Derivatives and Analogs

The principle that chemical compounds with analogous structures often exhibit similar modes of action is a cornerstone of pesticide research. mst.dk Following the discovery of this compound, research efforts were directed towards the rational design and synthesis of derivatives and analogs to explore and optimize the structure-activity relationship (SAR). acs.org This involves systematically modifying the this compound molecule and assessing the impact of these changes on its herbicidal properties. dokumen.pub

Structure-Activity Relationship (SAR) Studies of this compound Analogs

SAR studies have been crucial in understanding the chemical features of the this compound molecule that are essential for its activity. dokumen.pub Modifications at various positions on the molecule have yielded compounds with differing levels of herbicidal efficacy.

One area of investigation involved the substitution of the chlorine atoms on the trichloromethyl group. dokumen.pub Replacing one of the chlorine atoms with substituents such as hydrogen, methyl, cyano, or others resulted in compounds with varying degrees of herbicidal activity; however, none of these analogs proved to be as effective as this compound itself in synergizing atrazine (B1667683). dokumen.pub

The stability and reactivity of the epoxide ring were also found to be critical. For instance, treatment of this compound with sodium methoxide (B1231860) leads to the elimination of hydrogen chloride and the formation of a vinyl epoxide, which possesses little herbicidal activity. dokumen.pub In contrast, reaction with sodium methylthiolate opens the epoxide ring to form a thioalcohol. dokumen.pub Further modifications, such as substituting the hydrogens on the epoxide ring with either a chlorine or a methyl group, resulted in compounds that were devoid of herbicidal activity. dokumen.pub

Table 1: Summary of Structure-Activity Relationship Studies on this compound Analogs

| Modification to this compound Structure | Resulting Group/Compound | Observed Herbicidal Activity | Reference |

|---|---|---|---|

| Replacement of one chlorine in the trichloromethyl (-CCl₃) group | -CCl₂X (where X = H, CH₃, CN, CONH₂, CO₂Et, etc.) | Varied levels of activity, but less effective than this compound. | dokumen.pub |

| Reaction with sodium methoxide | Vinyl epoxide | Little activity. | dokumen.pub |

| Reaction with sodium methylthiolate | Thioalcohol | Not specified, but demonstrates ring opening. | dokumen.pub |

| Replacement of hydrogen on the unsubstituted epoxide carbon | Chlorine or methyl group | Devoid of activity. | dokumen.pub |

Investigation of Novel this compound Scaffold Modifications

Scaffold modification, or "scaffold hopping," is a strategy used to discover structurally novel compounds by altering the central core structure of a molecule. nih.govlifechemicals.com In the case of this compound, one of the most successful scaffold modifications involved replacing the dichlorophenyl ring with a heterocyclic ring system. dokumen.pub

The synthesis of pyridine (B92270) analogs, in particular, yielded highly active compounds. dokumen.pub The direct pyridine analog of this compound, where the 3,5-dichlorophenyl group is replaced by a pyridine ring, was found to possess herbicidal activity equivalent to that of this compound. dokumen.pub This demonstrates that the core phenyl scaffold is not strictly essential and can be replaced with a bioisosteric heterocyclic ring while maintaining biological function. dokumen.pub

Table 2: Example of Scaffold Modification in this compound Analogs

| Original Scaffold Component | Modified Scaffold Component | Resulting Analog Type | Activity Level | Reference |

|---|

Stereochemical Considerations in this compound Synthesis Research

The this compound molecule contains a single chiral center at the carbon atom of the oxirane ring that is bonded to the dichlorophenyl group. researchgate.net This means the compound can exist as a mixture of stereoisomers. In the broader field of agrochemical synthesis, the specific three-dimensional arrangement of atoms (stereochemistry) is often directly related to the degree of biological activity. dokumen.pubacs.org

For related classes of chiral herbicides, it has been noted that the molecular shape and the orientation of substituents are critical for herbicidal activity. acs.orgacs.org The synthesis of such compounds often employs chiral templates or stereoselective reactions to produce the desired stereoisomer. acs.orgacs.org While detailed public studies on the separate biological activities of the individual enantiomers of this compound are limited, the established principles of stereochemistry in agrochemicals suggest that controlling the stereochemical outcome of the synthesis is a key consideration for optimizing efficacy. dokumen.pubcore.ac.uk

Research on Tridiphane As an Agrochemical Synergist

Fundamental Principles and Physiological Basis of Herbicide Synergism Mediated by Tridiphane

The primary mechanism by which this compound exerts its synergistic effect is through the inhibition of glutathione (B108866) S-transferases (GSTs). cambridge.orgbioone.orgcambridge.org GSTs are a family of enzymes crucial for the detoxification of many herbicides in plants. cambridge.orgcambridge.org These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a naturally occurring antioxidant in plant cells. cambridge.org This conjugation process renders the herbicide water-soluble and non-toxic, allowing the plant to sequester it into vacuoles or metabolize it further.

This compound itself is not the direct inhibitor. Instead, it is converted within the plant into a more potent conjugate, S-(this compound) glutathione. capes.gov.broregonstate.edu This conjugate then acts as a competitive inhibitor of GSTs, effectively blocking the detoxification pathway for certain herbicides. cambridge.orgoregonstate.edu By inhibiting GSTs, this compound prevents the breakdown of the herbicide, leading to its accumulation in the plant to phytotoxic levels. caws.org.nz This enhanced concentration of the active herbicide at its target site results in improved weed control. caws.org.nz

The selectivity of the this compound-herbicide combination in crops like corn is attributed to factors such as higher levels of glutathione in the crop compared to the weed, or a greater sensitivity of the weed's GSTs to inhibition by the this compound conjugate. oregonstate.edu Some research also suggests that this compound's synergistic effects may extend to inhibiting other enzyme systems like cytochrome P450 monooxygenases, which are also involved in herbicide metabolism. caws.org.nzhracglobal.com

This compound's Efficacy Enhancement Across Diverse Herbicide Classes in Weed Species

This compound has demonstrated its ability to enhance the activity of a wide range of herbicides, particularly those detoxified via glutathione conjugation. cambridge.orgcapes.gov.br This synergistic action has been observed in the control of various problematic weed species.

Synergistic Interactions with Triazine Herbicides (e.g., Atrazine)

This compound is well-documented as a potent synergist for atrazine (B1667683), a widely used triazine herbicide. cambridge.orgcaws.org.nzcapes.gov.br This combination has proven effective for the post-emergence control of grass weeds such as giant foxtail (Setaria faberi) and large crabgrass (Digitaria sanguinalis). cambridge.orgcapes.gov.br

In field and greenhouse studies, the addition of this compound to atrazine significantly increased the control of giant foxtail compared to atrazine applied alone. cambridge.org For instance, a mixture of this compound and atrazine provided 70% control of four- to five-leaf stage giant foxtail, whereas atrazine alone only achieved 23% control. cambridge.org The synergistic effect is so pronounced that it can overcome resistance in some weed populations. cambridge.org The combination of this compound with atrazine and another triazine, cyanazine (B135985), has also been shown to enhance the control of wild oat (Avena fatua). cambridge.org

Investigations into this compound's Synergism with Thiocarbamate and Acetamide (B32628) Herbicides (e.g., EPTC, Alachlor)

Research has explored this compound's synergistic potential with herbicides from the thiocarbamate and acetamide families. cambridge.orgcapes.gov.br Studies have shown that this compound can synergize the activity of EPTC (S-ethyl dipropylthiocarbamate) and alachlor (B1666766), both of which are known to be detoxified through glutathione conjugation. cambridge.orgcapes.gov.br

In studies on corn and proso millet (Panicum miliaceum), the combination of this compound with EPTC and alachlor resulted in a significant reduction in weed growth compared to the herbicides applied alone. cambridge.orgcapes.gov.br For example, in corn, alachlor's efficacy was markedly increased by this compound, leading to a 36% to 54% growth reduction. capes.gov.br A similar trend was observed in proso millet, suggesting that these combinations could improve the control of this weed in corn. cambridge.orgcapes.gov.br However, the synergistic effect with CDAA (N,N-diallyl-2-chloroacetamide), another acetamide herbicide, was only slight. cambridge.orgcapes.gov.br

Synergistic Effects with Other Herbicide Families

This compound's synergistic activity is not limited to triazines, thiocarbamates, and acetamides. Research indicates its potential to enhance the efficacy of herbicides from other chemical families as well. For instance, this compound has been shown to potentiate the effects of cyanazine, isoproturon, terbutryne, and triallate (B1683234) against weeds like Avena fatua, Alopecurus myosuroides, and Bromus sterilis. caws.org.nz

Furthermore, studies have identified this compound as a GST inhibitor that can partially reverse resistance to flufenacet, a Group 15 herbicide, in blackgrass (Alopecurus myosuroides) populations. bioone.org The synergistic potential of this compound extends to its inclusion in broader herbicidal compositions containing various active ingredients, including pyridine (B92270) or pyrimidine (B1678525) carboxylic acids, to control a wider spectrum of weeds. google.com

Factors Influencing this compound's Synergistic Performance in Agricultural Plant Systems

The effectiveness of this compound as a synergist is influenced by several factors within the agricultural environment. These include the specific weed species, the growth stage of the weed, and environmental conditions.

The timing of application is a critical factor. Delaying the application of this compound and atrazine has been shown to reduce the control of giant foxtail. cambridge.org The method of application and the formulation of the spray mixture can also impact performance. Adjuvants included in the formulation can affect the volatilization and uptake of the active ingredients. researchgate.net

Soil properties, such as organic matter and clay content, can influence the availability of this compound, as it can be tightly bound to these soil components. oregonstate.edu Sufficient rainfall is necessary to move herbicides like atrazine into the root zone for effective uptake. oregonstate.edu Furthermore, application to wet soil may increase the loss of this compound through volatilization. oregonstate.edu The development of herbicide resistance in weed populations is another significant factor, with this compound showing potential to overcome resistance based on enhanced metabolism in some cases. caws.org.nz

Experimental Models and Methodologies in this compound Synergism Research

The investigation of this compound's synergistic properties has employed a variety of experimental models and methodologies, ranging from laboratory assays to field trials.

Laboratory and Greenhouse Studies:

Enzyme Assays: In vitro studies using purified or partially purified glutathione S-transferases from different plant species are conducted to determine the inhibitory effects of this compound and its metabolites. nih.gov These assays help in understanding the mechanism of action at a biochemical level.

Cell Cultures: Plant cell suspension cultures have been used to study the metabolism of herbicides in the presence and absence of this compound, providing insights into the inhibition of detoxification pathways. caws.org.nz

Whole Plant Assays: Greenhouse experiments are crucial for evaluating the synergistic effects of this compound with various herbicides on different weed species under controlled conditions. cambridge.orgcambridge.org These studies often involve dose-response curves to quantify the level of synergism. researchgate.net Calculating synergistic and antagonistic responses often utilizes methods like Colby's formula. cambridge.org

Field Studies:

Field trials are essential to validate the findings from laboratory and greenhouse experiments under real-world agricultural conditions. cambridge.orgcambridge.org These studies assess the efficacy of this compound-herbicide combinations on natural weed populations and evaluate crop safety. cambridge.org

Analytical Techniques:

Chromatographic techniques such as gas-liquid chromatography (GLC) and thin-layer chromatography (TLC) are used to identify and quantify herbicide metabolites, confirming the inhibition of detoxification pathways. nih.gov

Mass spectrometry is employed to verify the structure of metabolites, such as the diol formed from this compound metabolism. nih.gov

Radiolabeled herbicides are often used in metabolic studies to trace the fate of the herbicide within the plant.

These diverse experimental approaches have been instrumental in elucidating the mechanisms of this compound synergism and its practical applications in weed management.

Interactive Data Table: Synergistic Effects of this compound with Various Herbicides on Weed Control

| Target Weed Species | Herbicide | Synergistic Effect Observed with this compound | Reference |

| Giant Foxtail (Setaria faberi) | Atrazine | Significant increase in control. cambridge.org | cambridge.org |

| Large Crabgrass (Digitaria sanguinalis) | Atrazine | Potent synergist for post-emergence control. capes.gov.br | capes.gov.br |

| Wild Oat (Avena fatua) | Atrazine-Cyanazine mixture | Increased control from 40-55% to 90-95%. cambridge.org | cambridge.org |

| Proso Millet (Panicum miliaceum) | EPTC | Effective synergism observed. capes.gov.br | capes.gov.br |

| Proso Millet (Panicum miliaceum) | Alachlor | Effective synergism observed. capes.gov.br | capes.gov.br |

| Proso Millet (Panicum miliaceum) | Atrazine | Ineffective synergism. capes.gov.br | capes.gov.br |

| Proso Millet (Panicum miliaceum) | CDAA | Ineffective synergism. capes.gov.br | capes.gov.br |

| Alopecurus myosuroides | Flufenacet | Partially reversed resistance. bioone.org | bioone.org |

| Avena fatua | Cyanazine, Isoproturon, Terbutryne, Triallate | Potentiated herbicidal effects. caws.org.nz | caws.org.nz |

| Bromus sterilis | Cyanazine, Isoproturon, Terbutryne, Triallate | Potentiated herbicidal effects. caws.org.nz | caws.org.nz |

Environmental Fate and Ecotoxicological Research of Tridiphane Non Human Focus

Environmental Degradation Pathways of Tridiphane in Abiotic Matrices

The breakdown of this compound in the environment, outside of living organisms, is influenced by several physical and chemical factors. umn.edu These abiotic processes, including photodegradation and chemical hydrolysis, are critical in determining the persistence and movement of the herbicide in soil and water systems. umn.edumdpi.com

Photodegradation and Chemical Hydrolysis Studies in Soil and Water Systems

The degradation of herbicides in the environment is significantly influenced by processes such as photodegradation and hydrolysis. ucanr.edu Photodegradation involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) range. ucanr.edu The rate and extent of photodegradation can be affected by the presence of water. ucanr.edu For instance, the photodegradation of glyphosate (B1671968) is minimal on soil and leaf surfaces but is enhanced in water, indicating that both water and radiant energy are necessary for its breakdown. ucanr.edu

Chemical hydrolysis is the decomposition of a chemical due to reaction with water. ucanr.edu The rate of hydrolysis is often dependent on the pH of the solution. ucanr.edumsu.edu For example, the herbicide metribuzin (B1676530) has been shown to hydrolyze under acidic conditions in laboratory settings. ucanr.edu

The persistence of a herbicide is affected by a combination of photodegradation, chemical degradation, and microbial degradation. uludag.edu.tr The specific conditions of the environment, such as temperature, pH, and the presence of microbes, will determine the rate at which a particular herbicide breaks down. uludag.edu.tr

Volatilization and Mobility Research in Environmental Compartments

The movement and dispersal of pesticides like this compound in the environment are governed by processes such as volatilization and mobility. uludag.edu.trnih.gov Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous form. ucanr.edu A pesticide's tendency to volatilize is influenced by its vapor pressure, which in turn is affected by temperature; higher temperatures lead to greater volatilization. ucanr.eduuludag.edu.tr The application method can also impact volatilization; for instance, incorporating the pesticide into the soil can reduce its loss to the atmosphere. epa.gov

Mobility of a pesticide refers to its ability to move within and between different environmental compartments such as soil, water, and air. uludag.edu.tr This movement is influenced by the pesticide's properties like water solubility and its tendency to adsorb to soil particles. uludag.edu.tr Environmental factors such as weather, topography, and soil composition also play a significant role in a pesticide's mobility. uludag.edu.tr For systemic pesticides, uptake by plants can be a major pathway for dissipation from the application site. epa.gov Understanding these processes is crucial for assessing the potential risks associated with pesticide use. oregonstate.edu

Biotic Degradation and Biotransformation of this compound

The breakdown of this compound in the environment is also mediated by living organisms, a process known as biotic degradation or biotransformation. umn.edu This includes degradation by microorganisms in soil and water, as well as uptake and metabolism by plants.

Microbial Degradation Studies in Soil and Water

The breakdown of pesticides in soil and water is significantly driven by microbial activity. researchgate.netnih.gov Microorganisms such as bacteria and fungi possess enzymes that can metabolize these chemical compounds, in some cases leading to their complete mineralization. umn.edunih.gov The rate and effectiveness of microbial degradation can be influenced by environmental factors like temperature and pH. nih.gov For instance, the degradation of trifluralin (B1683247) by Bacillus sp. TF-1 was found to be optimal at 30°C and within a pH range of 7.0–9.0. nih.gov

The process of using microorganisms to clean up contaminated environments is known as bioremediation, which is considered a cost-effective and environmentally friendly approach. researchgate.netjmb.or.kr Research has identified various bacterial and fungal strains capable of degrading specific herbicides. nih.govcsic.es For example, Arthrobacter aurescens has been identified as a trifluralin-degrading bacterium. csic.es The efficiency of bioremediation can sometimes be enhanced by the addition of substances that increase the bioavailability of the pollutant to the microorganisms. csic.es

Phytodegradation and Plant Uptake Research

Plants can play a significant role in the removal and breakdown of organic pollutants from the environment through a process known as phytoremediation. nih.govlinv.org This can occur through several mechanisms, including:

Phytoextraction: Plants absorb contaminants from the soil and accumulate them in their biomass. nih.govnumberanalytics.com These plants can then be harvested to remove the pollutants from the site. numberanalytics.com

Phytodegradation (or Phytotransformation): Plants take up and metabolize organic pollutants into less toxic substances. nih.govresearchgate.net

Phytostabilization: Plants immobilize pollutants in the soil around their roots, reducing their bioavailability. nih.govnumberanalytics.com

Phytovolatilization: Plants take up contaminants, transform them into volatile compounds, and release them into the atmosphere. nih.govresearchgate.net

The uptake of contaminants by plant roots can occur through passive diffusion or active, energy-dependent processes. researchgate.net Once inside the plant, pollutants can be detoxified through conjugation with molecules like sugars and amino acids or stored in a form that is not easily released. researchgate.net The effectiveness of phytoremediation depends on factors such as the plant species, soil conditions, and the properties of the pollutant. numberanalytics.com For instance, some plants, known as hyperaccumulators, are particularly efficient at taking up specific contaminants. kiwiscience.com

Ecotoxicological Assessments of this compound on Non-Target Organisms and Ecosystems

The use of pesticides can pose risks to organisms that are not the intended target. hse.gov.uknih.govresearchgate.net Ecotoxicological assessments are therefore crucial to evaluate the potential impact of pesticides like this compound on non-target species and the broader ecosystem. hse.gov.ukepa.gov These assessments consider various endpoints, including effects on growth, reproduction, and behavior of organisms in both terrestrial and aquatic environments. nih.govresearchgate.net

This compound has been classified as very toxic to aquatic life with long-lasting effects. nih.gov Research has investigated its effects on a range of non-target organisms. For example, studies have examined the inhibition of glutathione-S-transferase by this compound in various organisms. dntb.gov.ua The transformation of this compound by hepatic enzymes in mice has also been studied, indicating its potential for biotransformation in vertebrates. nih.gov

Mechanisms of Resistance and Counteraction Strategies for Tridiphane Synergism

Biochemical and Molecular Basis of Organismal Resistance to Tridiphane Synergism

Resistance to the synergistic effect of this compound is a form of non-target-site resistance (NTSR), where the mechanism does not involve a modification of the herbicide's target protein. nih.gov Instead, it is typically based on the weed's enhanced ability to metabolize and detoxify the herbicide combination. nih.govksu.edu

The primary mechanism of this compound's synergistic action is the inhibition of glutathione (B108866) S-transferases (GSTs). nih.gov These enzymes play a critical role in the detoxification of various herbicides by catalyzing the conjugation of the herbicide molecule with glutathione, rendering it non-toxic and more easily sequestered or excreted by the plant cell. unl.edu this compound acts as a potent inhibitor of GSTs, preventing this detoxification process and thus increasing the efficacy of the primary herbicide. nih.govcambridge.org

However, in certain weed biotypes, resistance to this compound's synergistic effect has been observed. This resistance is often associated with alterations in the expression and activity of GSTs. nih.gov For instance, in some multiple-herbicide resistant (MHR) grass weeds, this compound has been found to be an ineffective synergist and a weak inhibitor of specific GST isozymes, such as AmGSTF1 in black-grass. nih.gov This suggests that quantitative changes (overexpression of the GST enzyme) or qualitative changes (mutations leading to a less sensitive enzyme) can confer resistance.

Research has shown that some velvetleaf (Abutilon theophrasti) populations resistant to triazine herbicides exhibit increased herbicide metabolism mediated by GSTs with enhanced catalytic ability. unl.edu This GST-endowed resistance is inherited as a single, partially dominant, nuclear-encoded trait. unl.edu Similarly, a high level of atrazine (B1667683) resistance in Palmer amaranth (B1665344) (Amaranthus palmeri) has been linked to rapid detoxification via GST conjugation, a non-target-site resistance mechanism. nih.gov

Table 1: Role of Glutathione S-Transferase (GST) in this compound Synergism and Resistance

| Aspect | Description | References |

|---|---|---|

| Mechanism of Synergism | This compound inhibits GST enzymes, preventing the detoxification of co-applied herbicides like atrazine. | nih.govcambridge.org |

| Mechanism of Resistance | Altered GST expression (overexpression) or activity (mutations) in weeds reduces the inhibitory effect of this compound, allowing for continued herbicide detoxification. | nih.govunl.edu |

| Example in Resistant Weeds | In some multiple-herbicide resistant grass weeds, this compound is a weak inhibitor of the AmGSTF1 isozyme. | nih.gov |

| Genetic Basis | In velvetleaf, GST-mediated triazine resistance is a single, partially dominant, nuclear-encoded trait. In Palmer amaranth, atrazine resistance is a nuclear trait. | unl.edunih.gov |

While altered GST activity is a primary factor in resistance to this compound synergism, other metabolism-based resistance mechanisms are known to contribute to herbicide resistance in general. These primarily involve two other major enzyme families: cytochrome P450 monooxygenases and aryl acylamidases. nih.govunl.edu

Cytochrome P450 Monooxygenases (P450s): This is a large and diverse group of enzymes responsible for the metabolism of a wide range of compounds, including many herbicides. nih.gov Enhanced P450 activity is a common mechanism of resistance to herbicides from various chemical classes. nih.gov

Aryl Acylamidases: These enzymes are responsible for the metabolism of specific herbicides, such as propanil (B472794) in rice. unl.edu Resistance in certain weed species has been attributed to increased expression of aryl acylamidase. unl.edu

Although these enzyme families are crucial in other instances of herbicide resistance, the current body of research on resistance to this compound's synergistic action points predominantly towards the role of GSTs. This is logical, given that this compound's mode of action is the direct inhibition of these specific enzymes.

Research on Overcoming this compound Resistance in Weed Populations

The emergence of resistance to this compound's synergistic effect necessitates ongoing research into strategies to maintain effective weed control. These efforts are focused on developing new synergistic combinations and integrating this compound research into broader weed management programs.

One approach to overcoming resistance is to explore novel combinations of this compound with other herbicides. Research has demonstrated that this compound can synergize the activity of herbicides beyond atrazine, including EPTC and alachlor (B1666766), for the control of weeds like proso millet in corn. cambridge.org The effectiveness of these combinations can vary depending on the weed species and the specific herbicides used. For example, a mixture of this compound with atrazine and cyanazine (B135985) has been shown to enhance the control of wild oat. cambridge.org

In cases where this compound itself is no longer effective as a synergist due to GST-based resistance, researchers are investigating alternative compounds that can inhibit these detoxification enzymes. For instance, the compound 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) has shown promise in enhancing herbicidal efficacy in MHR grass weeds where this compound was inactive. nih.gov

Table 2: Examples of this compound Synergistic Combinations

| Herbicide Combination | Target Weed | Outcome | Reference |

|---|---|---|---|

| This compound + Atrazine + Cyanazine | Wild Oat (Avena fatua) | Increased control from 40-55% to 90-95% | cambridge.org |

| This compound + EPTC | Proso Millet (Panicum miliaceum) | Synergistic effect observed | cambridge.org |

Integrated Weed Management (IWM) is a holistic approach that combines various weed control methods to reduce reliance on any single strategy, thereby mitigating the development of resistance. ucanr.edu Incorporating research on this compound and its resistance mechanisms into IWM programs is essential for sustainable weed control.

Key IWM strategies relevant to managing this compound resistance include:

Herbicide Rotation and Mixtures: To delay the onset of resistance, it is crucial to rotate herbicides with different modes of action and to use tank mixtures of herbicides that are effective against the target weed population. croplife.org.au If resistance to a this compound-herbicide combination is suspected, rotating to a different herbicide group is recommended. pesticidestewardship.org

Monitoring and Scouting: Regular monitoring of fields helps in the early detection of resistant weed populations, allowing for timely intervention and preventing their spread. ucanr.edu

By understanding the mechanisms of resistance to this compound synergism, and by employing diverse and integrated weed management strategies, it is possible to prolong the effectiveness of this and other valuable weed control tools.

Analytical Methodologies for Tridiphane Quantification in Research Matrices

Chromatographic Techniques for Tridiphane Analysis (e.g., GC-MS/MS, LC-MS)

Chromatographic techniques, particularly those coupled with mass spectrometry, are widely employed for the analysis of this compound. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the detection and quantification of pesticides, including this compound, in complex matrices. nih.govnih.govthermofisher.comthermofisher.com GC-MS/MS is noted for its ability to provide high sensitivity, selectivity, quantitative accuracy, and high-quality identification of various substances. nih.gov LC-MS/MS is also widely utilized for pesticide residue detection. nih.govthermofisher.com

Studies have demonstrated the application of GC-MS/MS for the simultaneous analysis of multiple pesticide residues, including this compound, in various agricultural products like fruits and vegetables. nih.govkspsjournal.or.kr For instance, a GC-MS/MS method was developed for the simultaneous screening of 322 pesticide residues in fruits and vegetables, which included this compound in the list of target analytes. nih.gov Another study utilized GC-MS/MS for the determination of 12 pesticide residues, including this compound, in tea samples. nih.govresearchgate.netmdpi.com The use of Multiple Reaction Monitoring (MRM) in GC-MS/MS is highlighted for achieving rapid and simultaneous analysis with optimal sensitivity and selectivity. snu.ac.kr

LC-MS/MS has been applied for the analysis of triazine compounds, which are structurally related to this compound, in drinking water. thermofisher.com This method can offer a simpler approach without extensive sample preparation steps like solid phase extraction for certain compounds. thermofisher.com While the direct application of LC-MS or LC-MS/MS specifically for this compound was less frequently detailed in the search results compared to GC-MS/MS, these techniques are broadly applicable to pesticide analysis and can be adapted for this compound depending on its chemical properties and the matrix. nih.govscispace.comnih.gov

Research findings often include the optimized chromatographic conditions, such as GC oven temperature programs and LC solvent systems, as well as MS parameters like precursor and product ions for MRM transitions, to achieve efficient separation and sensitive detection of this compound alongside other pesticides. nih.govresearchgate.netmdpi.comproquest.com

Spectroscopic Methods in this compound Detection Research

Spectroscopic methods play a role in the broader field of pesticide detection research, although direct application specifically for this compound was not extensively detailed in the provided search results. Generally, spectroscopic techniques such as UV-Visible, X-ray, Mass analysis (which overlaps with MS in chromatographic methods), NMR, electrochemical analysis (sensor-based), and FTIR have been explored for pesticide detection. ijert.orgcwejournal.org

Triad spectroscopy, which uses light intensity at different wavelengths, has been suggested as an approach for pesticide detection in organic fruits and vegetables. ijert.org Surface-enhanced Raman spectroscopy (SERS) is another spectroscopic method that has been reviewed for the detection of pesticide residues in food. nih.gov While these spectroscopic methods are valuable in pesticide analysis, their specific application and reported performance metrics solely for this compound were not prominent in the search results. Mass spectrometry, as discussed in the chromatographic section, is a key spectroscopic technique coupled with chromatography for this compound analysis. nih.govnih.govthermofisher.comcwejournal.org

Sample Preparation and Extraction Methodologies for Diverse Biological and Environmental Samples (Excluding Human Tissues)

Effective sample preparation and extraction are critical steps before the chromatographic or spectroscopic analysis of this compound in research matrices such as environmental samples (water, soil) and biological samples (excluding human tissues, but including matrices like plant tissues or apiculture samples). The goal is to isolate and concentrate the analyte while removing interfering substances from the complex matrix. organomation.compjoes.com

Various methodologies have been developed and optimized for different matrices. For environmental samples like water and soil, techniques such as dispersive liquid-liquid microextraction (DLLME) coupled with HPLC-DAD have been used for triazine herbicides. nih.gov Solid phase extraction (SPE) is another common technique for concentrating analytes from water samples. rsc.org For soil samples, extraction methods often involve solvents like water-methanol or acidified acetonitrile, sometimes followed by cleanup steps like dispersive solid phase extraction (dSPE). nih.govrsc.org Microwave-assisted extraction (MAE) has also been explored for extracting herbicides from soil samples. bibliotekanauki.pl

In the analysis of plant tissues, methods for pesticide residue extraction often involve techniques like the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method or solid-phase extraction (SPE). nih.govnih.govresearchgate.netmdpi.comoup.comscienceopen.commdpi.com For instance, the QuEChERS method, often with modifications, has been applied for the analysis of pesticide residues in fruits, vegetables, and tea. nih.govnih.govresearchgate.netmdpi.commdpi.com This method typically involves extraction with acetonitrile, followed by a cleanup step using dSPE with various sorbents to remove matrix co-extractives. nih.govrsc.orgmdpi.com SPE has also been used for cleanup in tea sample analysis. nih.govresearchgate.netmdpi.com

Sample preparation for biological samples like apiculture matrices (bee, pollen, honey) also involves extraction and cleanup procedures to prepare them for analysis by techniques like GC-MS/MS or LC-MS/MS. snu.ac.kr Plant tissue analysis for nutrient status, which involves sample collection and preparation, also highlights the importance of proper handling and drying to maintain sample integrity. agphd.comgov.on.casoilwealth.com.au While these plant tissue methods focus on nutrients, the principle of matrix-specific extraction and preparation is relevant to pesticide analysis in plant matrices.

The choice of extraction solvent, cleanup sorbents, and procedural steps is often optimized to improve recovery and reduce matrix effects, which can significantly influence the accuracy of quantification. nih.govmdpi.comrsc.orgaditum.org

Development and Validation of High-Throughput Analytical Assays

The development and validation of high-throughput analytical assays for this compound and other pesticides are driven by the need to analyze a large number of samples efficiently and cost-effectively. High-throughput methods often integrate streamlined sample preparation with rapid chromatographic or spectroscopic analysis. oup.comdokumen.pubresearchgate.netchromatographyonline.comresearchgate.net

The QuEChERS method, due to its simplicity and speed, is often a basis for developing high-throughput pesticide residue analysis methods in food and agricultural products when coupled with fast chromatographic techniques like GC-MS/MS or LC-MS/MS. nih.govmdpi.comresearchgate.net Automated sample preparation platforms, including those for microextraction techniques like solid-phase extraction/microextraction (SPE/SPME), are being developed to increase sample throughput and reduce manual effort. researchgate.netnih.gov

Validation of high-throughput methods involves assessing parameters such as sensitivity (limits of detection and quantification), linearity, accuracy (recovery), precision (repeatability and reproducibility), and matrix effects. nih.govresearchgate.netmdpi.comrsc.orgscienceopen.commdpi.comaditum.org Studies report achieving satisfactory recoveries and precision for this compound and other pesticides in various matrices using validated high-throughput methods. nih.govresearchgate.netmdpi.commdpi.com For example, a validated QuEChERS-based GC-MS/MS method for 272 pesticides in agricultural products reported satisfactory recovery and coefficient of variation values for most pesticides. mdpi.com

High-throughput methods aim to maximize the number of samples analyzed per unit of time while maintaining the required analytical performance characteristics for reliable quantification of this compound and other target analytes in research matrices. snu.ac.kroup.comdokumen.pubchromatographyonline.comresearchgate.net

Advanced Research Perspectives and Future Directions for Tridiphane Studies

Integration of Tridiphane Research with Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of 'omics' technologies offers a comprehensive approach to dissecting the complex interactions of this compound within biological systems, particularly plants. Genomics, proteomics, and metabolomics allow for the global analysis of genes, proteins, and metabolites, respectively, providing insights into the molecular responses to chemical exposure. nih.govuninet.eduecu.edu.auoatext.comresearchgate.net

Given this compound's established role as a GST inhibitor following S-glutathionylation, omics technologies can illuminate the downstream effects of this inhibition. nih.govtandfonline.com Transcriptomic studies, such as RNA sequencing (RNA-Seq), can identify changes in gene expression patterns in plants exposed to this compound, potentially revealing altered regulation of GSTs and other detoxification enzymes or stress response pathways. researchgate.net For instance, RNA-Seq has been used to identify differentially expressed GSTs and transcription factors associated with herbicide resistance in weeds, where this compound demonstrated the ability to partially reverse this resistance, suggesting an influence on gene expression related to detoxification. researchgate.net

Proteomics can provide a snapshot of the proteins present and their abundance, helping to understand how this compound affects protein synthesis, degradation, or modification, especially concerning the diverse family of GST enzymes. mdpi.comnih.govuninet.edu Investigating protein-protein interactions using proteomic methods could reveal how this compound-bound GSTs interact with other cellular components, potentially impacting signaling pathways where GSTs play regulatory roles. nih.govmdpi.com

Metabolomics, the study of the complete set of small molecules within a biological system, can directly assess the metabolic consequences of this compound exposure and GST inhibition. nih.govuninet.eduresearchgate.net Changes in the levels of glutathione (B108866) conjugates or other metabolites involved in detoxification and stress response can be profiled. cambridge.orgresearchgate.net A metabolomics approach has been successfully employed in plant studies to uncover primary metabolic responses to chemical treatments, a methodology directly applicable to understanding this compound's impact on plant metabolism. google.com Integrating data from these different omics layers can provide a systems-level understanding of this compound's mode of action, synergy, and the mechanisms of resistance it encounters. nih.govoatext.com

Computational Modeling and Predictive Analytics in this compound Science

Computational modeling and predictive analytics are increasingly valuable tools in chemical research, offering the ability to predict properties, simulate interactions, and analyze large datasets. nih.govgoogle.comrdd.edu.iqresearchgate.net In the context of this compound, these approaches can complement experimental studies and guide future research directions.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the chemical structure of this compound and its analogs with their biological activity, such as GST inhibition or herbicidal synergy. rdd.edu.iqresearchgate.net This can aid in designing novel compounds with potentially improved efficacy or reduced off-target effects. Online in silico testing models utilizing QSAR have been applied to predict the activity of herbicides, including this compound, against various biological targets. rdd.edu.iq

Physiologically Based Pharmacokinetic (PBPK) models, while often applied in toxicology, can be adapted to model the uptake, distribution, metabolism, and excretion of this compound in plants or target weed species. researchgate.netosti.gov Such models can help predict the concentration of this compound and its active metabolites over time in different plant tissues, providing insights into optimal application strategies and the dynamics of its interaction with GSTs. osti.govwur.nl

Molecular modeling techniques can provide detailed insights into the binding of this compound and its glutathione conjugate to the active site of specific plant GST isoforms. tandfonline.comresearchgate.net This can help elucidate the structural basis for its inhibitory activity and the observed differences in sensitivity among various plant species or resistant biotypes. nih.govtandfonline.com Computational approaches, including docking studies and molecular dynamics simulations, can predict binding affinities and identify key amino acid residues involved in the interaction. Furthermore, computational modeling assays are being explored in the discovery of novel herbicidal compounds, a methodology relevant to identifying new synergists or compounds with similar mechanisms to this compound. google.com

Application of Green Chemistry Principles to this compound Research and Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijsra.net Applying these principles to this compound research and development is crucial for enhancing its environmental sustainability.

This compound's chemical structure contains multiple chlorine atoms nih.gov, which can pose environmental concerns. cambridge.org Future research can focus on developing synthetic routes to this compound or related compounds that minimize the use or generation of hazardous reagents and byproducts. ijsra.net Exploring alternative synthesis methodologies, such as biocatalysis or flow chemistry, could lead to more efficient and environmentally friendly production processes. ijsra.netnih.gov

Furthermore, the development of analogs or derivatives of this compound with reduced environmental persistence or toxicity, while retaining or improving efficacy, aligns with green chemistry principles. cambridge.org The development of indanofan, a related oxirane herbicide with fewer chlorine atoms and relatively better environmental properties than this compound, exemplifies this approach. cambridge.org Research into the environmental fate and impact of this compound and its transformation products, guided by green chemistry principles, can inform the design of safer alternatives. Utilizing renewable resources in the synthesis process and minimizing waste generation are also key considerations for green chemistry in this compound research. ijsra.net

Emerging Research Frontiers and Unexplored Agricultural Applications (Non-Human, Non-Clinical)

While traditionally known as a herbicide synergist for atrazine (B1667683) against grass weeds, this compound's interaction with GSTs opens avenues for exploring emerging research frontiers and unexplored agricultural applications beyond its conventional use. tandfonline.comcambridge.orgresearchgate.net

One frontier lies in investigating the synergistic potential of this compound with a broader range of herbicides, particularly those affected by metabolic resistance involving GSTs. cambridge.org As herbicide resistance continues to evolve, understanding and overcoming non-target site resistance mechanisms, where GSTs play a significant role in detoxification, is critical. cambridge.orgresearchgate.net Research could explore the efficacy of this compound in combination with herbicides targeting different sites of action or in managing weed populations that have developed resistance through enhanced GST activity. cambridge.orgresearchgate.net

Beyond direct herbicidal synergy, the role of GSTs in plant stress response and secondary metabolism suggests potential applications related to enhancing crop tolerance to environmental stresses (e.g., oxidative stress) or modulating the production of valuable plant compounds. tandfonline.com While this compound is an inhibitor, understanding its precise interactions could inform strategies using other compounds or genetic approaches to manipulate GST activity for beneficial agricultural traits.

Another unexplored area could involve investigating the effects of this compound on plant-pest interactions, given that GSTs are also involved in plant defense mechanisms against insects and pathogens. tandfonline.com Research could explore if modulating GST activity with compounds like this compound could influence plant susceptibility or resistance to certain pests or diseases in a non-clinical, non-human context.

Furthermore, investigating the potential of this compound or its derivatives in novel weed control strategies, such as seed bank depletion or influencing weed germination and emergence through interactions with soil or plant processes not yet fully understood, represents an emerging frontier. researchgate.net The focus for these applications would remain strictly on non-human, non-clinical agricultural contexts.

Q & A

Q. What analytical methods are recommended for detecting Tridiphane in agricultural products, and how can researchers optimize recovery rates?

- Methodology : Gas chromatography with tandem mass spectrometry (GC-MS/MS) coupled with the QuEChERS method is widely used for this compound detection. Recovery rates vary with concentration: for example, at 0.01 mg/kg, recovery is 70.4% (CV 9.7%), improving to 85.6% at 0.1 mg/kg . To optimize recovery, researchers should calibrate sample preparation steps (e.g., solvent selection, cleanup efficiency) and validate methods across multiple concentration levels. Matrix-matched calibration curves and internal standards can reduce variability.

Q. How does this compound’s chemical stability influence experimental design for ecotoxicological studies?

- Methodology : Stability tests under varying pH, temperature, and UV exposure are critical. For lab studies, controlled environmental chambers should simulate field conditions. Include degradation kinetics (e.g., half-life calculations) and degradation product identification using high-resolution mass spectrometry. Experimental replicates must account for matrix effects (e.g., soil vs. water) to ensure reproducibility .

Q. What are the key parameters for assessing this compound’s bioavailability in non-target organisms?

- Methodology : Use bioconcentration factors (BCFs) and bioassays (e.g., Daphnia magna or earthworm models). Measure uptake rates via LC-MS/MS in tissue samples. Include controls for metabolic transformation and consider lipid content in organisms, as hydrophobic compounds like this compound may accumulate differentially .

Advanced Research Questions

Q. How can researchers resolve contradictions in recovery rates of this compound across studies, and what statistical approaches validate these findings?

- Methodology : Discrepancies in recovery (e.g., 70.4% vs. 85.6% at different concentrations) may stem from matrix interference or extraction efficiency . Apply robust statistical frameworks:

- Use ANOVA to compare inter-laboratory variability.

- Implement sensitivity analysis to identify critical parameters (e.g., solvent polarity, centrifugation speed).

- Triangulate data with alternative detection methods (e.g., HPLC-UV) to confirm accuracy .

Q. What methodological considerations are critical when integrating multi-omics approaches to study this compound’s metabolic pathways?

- Methodology : Combine transcriptomics (gene expression in exposed organisms), metabolomics (pathway disruption), and proteomics (enzyme inhibition). Use bioinformatics tools like KEGG pathway analysis to map interactions. Validate findings with in vitro assays (e.g., cytochrome P450 inhibition tests). Ensure cross-platform data normalization to address technical variability .

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity in aquatic ecosystems?

- Methodology : Establish microcosm/mesocosm systems with controlled this compound dosing. Monitor endpoints like population dynamics, biomarker responses (e.g., acetylcholinesterase inhibition), and sediment retention. Use time-series analysis to model cumulative effects. Include reference compounds (e.g., other herbicides) to contextualize toxicity thresholds .

Data Reliability and Interpretation

Q. What strategies mitigate high variability (e.g., CV >15%) in this compound residue analysis?

- Methodology : For CV reduction:

- Optimize homogenization techniques to ensure sample uniformity.

- Use isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects.

- Increase sample replicates (n ≥ 6) and apply Grubbs’ test to exclude outliers .

Q. How can researchers address gaps in this compound’s mode of action studies using computational models?

- Methodology : Employ molecular docking simulations to predict enzyme binding (e.g., glutathione-S-transferase inhibition). Validate with in vitro enzymatic assays and compare with structural analogs (e.g., tridimefon). Cross-reference with transcriptomic data to identify disrupted pathways .

Ethical and Methodological Compliance

Q. What protocols ensure ethical compliance when studying this compound’s impact on agricultural workers?

- Methodology : Follow institutional review board (IRB) guidelines for human subjects. Use anonymized questionnaires with validated exposure metrics (e.g., urinary metabolite levels). Include informed consent forms and address non-response bias through follow-up surveys .

Q. How should researchers structure a literature review to identify gaps in this compound’s ecotoxicological data?

- Methodology : Systematically search databases (e.g., PubMed, Web of Science) using keywords like "this compound AND degradation AND toxicity." Apply PRISMA guidelines for inclusion/exclusion criteria. Categorize findings by endpoints (e.g., genotoxicity, endocrine disruption) and highlight understudied areas (e.g., soil microbial communities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。